2-Oxa-7-azaspiro[4.4]nonan-8-one
Overview
Description
2-Oxa-7-azaspiro[4.4]nonan-8-one is a chemical compound with the CAS Number: 1384427-76-2 . It has a molecular weight of 141.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-oxa-7-azaspiro[4.4]nonan-8-one . The InChI code is 1S/C7H11NO2/c9-6-3-7(4-8-6)1-2-10-5-7/h1-5H2,(H,8,9) . This information can be used to derive the molecular structure of the compound.It’s stored at room temperature . The compound has a molecular weight of 141.17 .
Scientific Research Applications
Synthetic Approaches and Chemical Properties
2-Oxa-7-azaspiro[4.4]nonan-8-one compounds are part of a broader class known as spiroaminals, which have been identified as cores in natural or synthetic products possessing significant biological activities. The complexity and novelty of their structures have made them challenging yet appealing targets for chemical synthesis. Different strategies have been developed to synthesize these spiroaminals, highlighting their versatile applications in creating biologically active compounds (Sinibaldi & Canet, 2008).
Antiviral Applications
Among the varied applications, certain derivatives of 2-Oxa-7-azaspiro[4.4]nonan-8-one have shown promising antiviral activity. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones demonstrated inhibition against human coronavirus and influenza virus, with some compounds displaying comparable activity to known coronavirus inhibitors. This suggests the potential of these structures in developing antiviral therapeutics (Apaydın et al., 2019).
Antihypertensive Activity
The antihypertensive properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored, with certain derivatives showing activity as antihypertensive agents in animal models. These compounds have been investigated for their potential to act as alpha- and beta-adrenergic receptor blockers, indicating their applicability in cardiovascular drug development (Caroon et al., 1981).
Anticancer Properties
A notable area of application is in anticancer research, where derivatives of 2-Oxa-7-azaspiro[4.4]nonan-8-one have been evaluated for their anticancer properties. Some compounds have demonstrated potent anticancer activity against various human cancer cell lines, including breast, prostate, lung, and liver cancers. These studies reveal the potential of these compounds to induce apoptosis and disrupt mitochondrial function in cancer cells, highlighting their value in oncology research (Yugandhar et al., 2015).
Drug Discovery Modules
Furthermore, these compounds have been recognized as valuable modules for drug discovery, with novel synthetic routes developed to produce multifunctional, structurally diverse spirocycles. This adaptability underscores the relevance of 2-Oxa-7-azaspiro[4.4]nonan-8-one derivatives in the design of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-3-7(4-8-6)1-2-10-5-7/h1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWYUJJLXPJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-7-azaspiro[4.4]nonan-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.